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Introduction

(1R,2R)-(-)-1,2-Diphenylethylenediamine (DPEN) and its derivatives are a cornerstone of
modern asymmetric catalysis, enabling the synthesis of chiral molecules with high
enantioselectivity. These Cz-symmetric chiral diamines serve as privileged ligands in a variety
of metal-catalyzed reactions, most notably in the asymmetric transfer hydrogenation (ATH) of
prochiral ketones and imines. The resulting chiral alcohols and amines are crucial building
blocks in the pharmaceutical, agrochemical, and fine chemical industries.

This document provides detailed application notes and experimental protocols for the use of
DPEN derivatives, particularly N-tosylated DPEN (TsDPEN), in enantioselective synthesis. The
focus is on ruthenium-catalyzed asymmetric transfer hydrogenation, a robust and widely used
method for the stereoselective reduction of C=0 and C=N bonds.

Catalytic System Overview

The most common catalytic system involves a ruthenium(ll) precursor, a chiral TSDPEN ligand,
and a hydrogen source. The active catalyst is often formed in situ by reacting a ruthenium
dimer, such as [RuClz(n®-arene)]z, with the corresponding (1R,2R)- or (1S,2S)-TsDPEN. The

© 2025 BenchChem. All rights reserved. 1/10 Tech Support


https://www.benchchem.com/product/b1144217?utm_src=pdf-interest
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1144217?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

arene ligand, commonly p-cymene or mesitylene, plays a role in the catalyst's stability and
activity.

The choice of the DPEN derivative enantiomer dictates the stereochemistry of the product. For
instance, in the reduction of acetophenone, a catalyst prepared with (1R,2R)-TsDPEN typically
yields (R)-1-phenylethanol, while the (1S,2S)-TsDPEN ligand produces the (S)-enantiomer.

The hydrogen source is a critical component of the reaction. A mixture of formic acid and
triethylamine (HCOOH/EtsN) in a 5:2 molar ratio is a widely used and highly effective hydrogen
donor system.[1] Alternatively, isopropanol in the presence of a base like potassium hydroxide
(KOH) or aqueous sodium formate (HCO2Na) can also be employed, offering a greener
alternative.[2][3]

Catalytic Cycle for Asymmetric Transfer
Hydrogenation

The mechanism of asymmetric transfer hydrogenation with Ru-TsDPEN catalysts is believed to
proceed through a concerted outer-sphere mechanism. The key steps involve the formation of

a ruthenium hydride species, which then transfers a hydride to the carbonyl or imine substrate

through a six-membered transition state.
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Caption: Catalytic cycle for Ru-TsDPEN catalyzed asymmetric transfer hydrogenation.

Data Presentation

The following tables summarize the performance of various DPEN derivative-based catalysts in
the asymmetric transfer hydrogenation of a range of ketone substrates.

Table 1: Asymmetric Transfer Hydrogenation of Acetophenone Derivatives
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Cataly
Substr st H- SIC Time Yield
Entry . . ee (%) Ref
ate (Enanti Source Ratio (h) (%)
omer)
RuCl--
Acetop INVALI HCOO
1 100:1 24 >95 96 (S) [1]
henone D-LINK-  H/EtsN
2- RuCl--
Methox INVALI HCOO
2 100:1 1 98 99 (R) [2]
yacetop  D-LINK- H/EtsN
henone -
3- RuClI--
Methox INVALI HCOO
3 100:1 1 99 98 (R) [2]
yacetop  D-LINK-  H/EtsN
henone -
4- RuCl--
Methox  INVALI HCOO
4 100:1 1 99 97 (R) [2]
yacetop  D-LINK-  H/EtsN
henone -
4- RuCl--
Aminoa INVALI HCO:2N
5 100:1 1 99 96 (R) [2]
cetophe D-LINK- a(aq)
none -
2- RuCl--
Aminoa  INVALI HCO2N
6 100:1 1 99 95 (R) [2]
cetophe D-LINK- a(aq)
none -

Table 2: Asymmetric Transfer Hydrogenation of Other Ketones
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Cataly
Substr st H- SIC Time Yield
Entry . . ee (%) Ref
ate (Enanti Source Ratio (h) (%)
omer)
RuCl--
Propiop  INVALI HCOO
1 100:1 24 >95 98 (S) [1]

henone D-LINK-  H/EtsN

) RuCl--
Benzoin
_ INVALI HCOO >99
2 (racemi 2500:1 48 97 [4]
D-LINK-  H/EtsN (R,R)
c)
1 RuCl--
INVALI HCOO
3 Tetralon 100:1 24 >95 99 (S) [1]
D-LINK-  H/EtsN
e
Ru-
a-
Tethere
Bromoa
4 d (R,R)- DMAB 100:1 12 92 99 (R) [5]
cetophe
TsDPE
none

Experimental Protocols
General Experimental Workflow

The following diagram outlines the general workflow for setting up an asymmetric transfer
hydrogenation reaction.
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Caption: General workflow for asymmetric transfer hydrogenation.
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Protocol 1: Asymmetric Transfer Hydrogenation of
Acetophenone using HCOOH/EtsN

This protocol is adapted from the work of Noyori and others and is a standard procedure for the
reduction of aromatic ketones.[4]

Materials:

e [RuClz(p-cymene)]2

e (1S,2S)-N-(p-Tosyl)-1,2-diphenylethylenediamine ((1S,2S)-TsDPEN)
e Acetophenone

e Formic acid (HCOOH)

o Triethylamine (EtsN)

e Anhydrous N,N-Dimethylformamide (DMF)

o Deionized water

o Diethyl ether

Anhydrous magnesium sulfate (MgSQOa)
Procedure:

o Catalyst Preparation (in situ): In a dry Schlenk tube under an inert atmosphere (e.g., argon
or nitrogen), dissolve [RuClz(p-cymene)]z (3.1 mg, 0.005 mmol) and (1S,2S)-TsDPEN (7.3
mg, 0.02 mmol) in anhydrous DMF (1 mL). Stir the mixture at room temperature for 20
minutes.

o Reaction Setup: In a separate flask, prepare a 5:2 azeotropic mixture of formic acid and
triethylamine by slowly adding formic acid (0.95 mL) to triethylamine (2.8 mL) at O °C.

e Reaction Execution: To the flask containing the HCOOH/EtsN mixture, add acetophenone
(2.20 g, 10 mmol) and the pre-formed catalyst solution.
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Reaction Monitoring: Stir the reaction mixture at 40 °C and monitor the progress by thin-layer
chromatography (TLC) or gas chromatography (GC). The reaction is typically complete
within 24-48 hours.

Work-up: Upon completion, cool the reaction mixture to 0 °C and add deionized water (20
mL). Extract the aqueous layer with diethyl ether (3 x 20 mL).

Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous
MgSOa, filter, and concentrate under reduced pressure. The crude product can be purified by
flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford (S)-1-
phenylethanol.

Analysis: Determine the enantiomeric excess (ee) of the product by chiral High-Performance
Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC).

Protocol 2: Asymmetric Transfer Hydrogenation of 4-
Aminoacetophenone in Aqueous Media

This protocol provides a greener alternative using water as the solvent and sodium formate as

the hydrogen source.[2]

Materials:

RuClI--INVALID-LINK-- (or prepare in situ as in Protocol 1)
4-Aminoacetophenone

Sodium formate (HCO:zNa)

Deionized water

Methanol (optional, for solubility)

Ethyl acetate

Procedure:
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e Reaction Setup: In a reaction vessel, place RuCI--INVALID-LINK-- (6.4 mg, 0.01 mmol), 4-
aminoacetophenone (135 mg, 1.0 mmol), and sodium formate (340 mg, 5.0 mmol).

e Solvent Addition: Add deionized water (2 mL). If the substrate has poor water solubility, a
mixture of water and methanol (e.g., 1:1 v/v) can be used.

e Reaction Execution: Stir the mixture vigorously at 60 °C.

» Reaction Monitoring: Monitor the reaction progress by TLC or HPLC. The reaction is typically
complete within 1-6 hours.

o Work-up: After completion, cool the reaction to room temperature and extract the mixture
with ethyl acetate (3 x 10 mL).

 Purification and Analysis: Combine the organic extracts, dry over anhydrous Na2SOa, filter,
and concentrate. Purify the product by column chromatography if necessary. Determine the
yield and enantiomeric excess as described in Protocol 1.

Conclusion

DPEN derivatives, particularly in the form of Ru-TsDPEN complexes, are highly effective
catalysts for the enantioselective synthesis of chiral alcohols and amines via asymmetric
transfer hydrogenation. The protocols provided herein offer robust and reproducible methods
for achieving high yields and excellent enantioselectivities for a variety of substrates. The
flexibility in the choice of hydrogen source and solvent system, including aqueous conditions,
enhances the applicability and environmental friendliness of this powerful synthetic tool.
Researchers are encouraged to optimize reaction conditions for their specific substrates to
achieve the best results.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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